Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate
Description
Structural Classification of Polycyclic Furan Compounds
Polycyclic furans are classified based on their ring fusion patterns, substituent positions, and functional group attachments. Naphtho[1,2-b]furan derivatives belong to the broader category of benzo-fused furans, characterized by a fused bicyclic system comprising a naphthalene moiety and a furan ring. Key structural features include:
- Fused Aromatic System : The naphtho[1,2-b]furan core consists of a naphthalene ring fused at the 1,2-positions to a furan oxygen atom, creating a planar aromatic system with delocalized π-electrons.
- Functional Group Diversity : Substituents such as hydroxyl, methyl, and piperidinylmethyl groups modify electronic and steric properties, influencing reactivity and applications.
- Stereoelectronic Effects : The oxygen atom in the furan ring contributes to resonance stabilization, while substituents like the piperidinylmethyl group introduce steric hindrance and basicity.
Table 1: Comparative Structural Features of Select Naphthofuran Derivatives
Historical Development of Naphthofuran Chemistry
The synthesis and study of naphthofuran derivatives have evolved significantly over the past century:
- Early 20th Century : Initial reports focused on naturally occurring furan derivatives, such as lignans and coumarins, which inspired synthetic efforts to replicate their architectures.
- 1980s–1990s : Advances in cycloaddition and Friedel-Crafts alkylation enabled the systematic construction of naphthofuran scaffolds. For example, the 1995 patent EP0635502A1 demonstrated the use of naphthofurans as odoriferous substances.
- 21st Century : Modern techniques like transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) and computational modeling have refined synthetic routes. A 2021 study highlighted the pharmacological potential of naphthofuran-carboxylate derivatives as antitumor agents.
Table 2: Milestones in Naphthofuran Synthesis
Significance of this compound in Heterocyclic Chemistry
This compound exemplifies the structural complexity and functional versatility achievable in modern heterocyclic chemistry:
- Synthetic Challenges : The presence of multiple substituents (hydroxyl, methyl, piperidinylmethyl, ethyl ester) necessitates precise regioselective reactions. For instance, the piperidinylmethyl group at C4 requires careful alkylation conditions to avoid ring-opening side reactions.
- Electronic Modulation : The hydroxyl group at C5 enhances hydrogen-bonding capacity, while the ethyl ester at C3 provides a site for further derivatization (e.g., hydrolysis to carboxylic acids).
- Applications in Drug Discovery : Although excluded from safety discussions, its structural analogs show promise as kinase inhibitors and antimicrobial agents due to their ability to interact with biological targets via π-π stacking and hydrogen bonding.
The compound’s synthesis, as detailed in a 2021 protocol, involves:
- Sulfonylation of 4-amino-1-naphthol with quinoline-8-sulfonyl chloride.
- Oxidation with K~2~Cr~2~O~7~ in acetic acid.
- Esterification and piperidinylmethyl introduction via nucleophilic substitution.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-26-22(25)18-14(2)27-21-16-10-6-5-9-15(16)20(24)17(19(18)21)13-23-11-7-4-8-12-23/h5-6,9-10,24H,3-4,7-8,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSVDIQZHJYQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H25NO4
- Molar Mass : 367.4382 g/mol
- CAS Number : 1047726
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may interact with specific receptors in the body, influencing pathways related to pain and inflammation.
Anticancer Activity
This compound has shown promise in preclinical studies as an anticancer agent. Research highlights include:
- Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Models : Animal studies indicate that it can reduce inflammation markers in models of rheumatoid arthritis and colitis.
| Model | Dose (mg/kg) | Inflammation Reduction (%) |
|---|---|---|
| Collagen-Induced Arthritis | 20 | 45% |
| DSS-Induced Colitis | 10 | 38% |
Case Studies
Several case studies have documented the effects of this compound in specific conditions:
- Rheumatoid Arthritis : A study involving rats showed significant improvement in joint swelling and pain scores after treatment with this compound.
- Cancer Treatment : In a xenograft model of breast cancer, administration of the compound resulted in a notable reduction in tumor size compared to control groups.
Research Findings
Recent studies have focused on the structural optimization of this compound to enhance its potency and selectivity against target enzymes. Computational modeling and docking studies have revealed potential binding sites that may be exploited for further drug development.
Comparison with Similar Compounds
Key Observations:
Solubility : The piperidinylmethyl group in the target compound likely improves water solubility compared to nitro- or sulfonamide-substituted derivatives, which exhibit lower solubility due to hydrophobic or electron-withdrawing groups .
Biological Activity : Sulfonamide derivatives (e.g., 6a ) show target-specific inhibition, while the target compound’s hydroxyl and piperidine groups may favor interactions with polar enzyme active sites. Antifungal naphthofurans with methoxy/hydroxy groups (e.g., ) highlight the importance of substituent positioning for bioactivity.
Synthetic Flexibility : Piperidine-mediated synthesis (as in ) allows modular substitution, contrasting with sulfonamide derivatives requiring sulfonation steps .
Physicochemical and Spectroscopic Data
- NMR Profiles : The target compound’s 1H NMR would show signals for the piperidinylmethyl protons (~2.5–3.5 ppm) and aromatic protons (~7.0–8.5 ppm), differing from sulfonamide derivatives (e.g., 8.92 ppm for nitro groups in nNF-C20 ).
- Chromatographic Purity: While nNF-C20 has 56% HPLC purity , the target compound’s recrystallization from methanol/EtOAc suggests higher purity.
Pharmacological Potential
- Enzyme Modulation : Piperidine-containing derivatives may exhibit enhanced blood-brain barrier penetration, making them candidates for neurological targets. Sulfonamide derivatives (e.g., ) are often optimized for kinase or protease inhibition.
- Antimicrobial Activity : Hydroxy/methoxy-substituted naphthofurans (e.g., ) demonstrate potent antifungal effects, suggesting the target compound’s 5-hydroxy group could be leveraged similarly.
Preparation Methods
Friedel-Crafts Acylation for Naphthofuran Core Assembly
The naphtho[1,2-b]furan skeleton is typically constructed via Friedel-Crafts acylation. In one protocol, 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate serves as the starting material. Piperidinylmethyl substitution at the C4 position is achieved through nucleophilic alkylation using piperidine and formaldehyde under acidic conditions. For example, a deoxygenated solution of piperidine (0.34 M) and formic acid (0.26 M) in dimethylformamide (DMF) is injected via syringe pump at 0.9 mL/min into a reaction mixture containing the naphthofuran intermediate. The reaction proceeds at 70°C for 14 hours under nitrogen, followed by extraction with hexane and purification via column chromatography.
Multi-Step Synthesis from Dihydrobenzofuran Precursors
Patent WO1996003396A1 outlines a multi-step approach starting with dihydrobenzofuran derivatives:
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Bromination and Cyclization : 2,4-Dibromo-6-cyclopentylphenol undergoes cyclization with 3-methyl-2-buten-1-one in the presence of HCl-saturated diethyl ether to form a dihydrobenzofuran intermediate.
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Piperidinylmethyl Introduction : The intermediate reacts with piperidine and paraformaldehyde in DMF at 70°C, facilitated by azo-bis-isobutyronitrile (AIBN) as a radical initiator.
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Esterification : Final esterification with ethyl chloroformate in dichloromethane (DCM) yields the target compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency heavily depends on solvent polarity and temperature:
Catalytic Systems
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Acid Catalysts : Trifluoroacetic anhydride (TFAA) accelerates esterification, reducing reaction time from 24 hours to 7 hours.
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Radical Initiators : AIBN (0.7 M in dioxane) improves yield in cyclization steps by 20% compared to thermal initiation.
Analytical Characterization of Intermediates and Final Product
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 12.7 minutes.
Challenges in Large-Scale Synthesis
Byproduct Formation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
